Bullatine B

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

Neoline is a diterpene alkaloid with the molecular formula C24H39NO6. It is primarily isolated from several species of the Aconitum plant, such as Aconitum carmichaelii and Aconitum flavum . Neoline is known for its biological activity, particularly its ability to inhibit Nav1.7 voltage-gated sodium channel currents, making it a potential candidate for treating neuropathic pain .

準備方法

Synthetic Routes and Reaction Conditions: Neoline can be synthesized through various chemical reactions involving the Aconitum plant. The synthetic route typically involves the extraction of the compound from the plant roots, followed by purification processes such as chromatography . The reaction conditions often include the use of solvents like chloroform, dichloromethane, ethyl acetate, and acetone .

Industrial Production Methods: Industrial production of neoline involves large-scale extraction from Aconitum plant roots. The process includes drying the plant material, grinding it into a fine powder, and then using solvents to extract the alkaloids. The extract is then purified to isolate neoline .

化学反応の分析

Types of Reactions: Neoline undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its biological activity or to study its properties .

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used to oxidize neoline.

Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

Substitution: Halogenation reactions using reagents like bromine or chlorine can introduce halogen atoms into the neoline structure.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of neoline derivatives with additional oxygen-containing functional groups .

科学的研究の応用

Chemical Properties and Mechanisms of Action

Bullatine B is classified as a diterpenoid alkaloid. Its structure allows it to interact with various biological pathways, primarily through modulation of neurotransmitter systems and inflammatory responses. Research indicates that this compound exhibits lower toxicity compared to other alkaloids from the same family, making it a candidate for therapeutic use.

Pain Management

- Neuropathic Pain : Studies have shown that this compound can significantly reduce pain hypersensitivity in various animal models. In experiments involving spinal nerve ligation and inflammatory pain models, this compound demonstrated an efficacy range of 45-70% inhibition of mechanical allodynia and thermal hyperalgesia. The half-effective doses for subcutaneous injection ranged from 0.9 to 1.9 mg/kg .

- Mechanism of Action : The analgesic effects are attributed to the stimulation of dynorphin A expression in spinal microglia. This modulation suggests that this compound may enhance endogenous pain control mechanisms without the severe side effects associated with traditional analgesics .

Anti-Inflammatory Effects

- Inflammatory Response : Recent studies indicate that this compound can inhibit inflammatory responses in activated microglial cells and macrophages. It has been shown to downregulate pro-inflammatory cytokines through the ROS/JNK/NF-κB signaling pathway, providing a theoretical basis for its clinical application in treating inflammatory conditions .

- In Vitro Studies : In laboratory settings, this compound exhibited significant anti-inflammatory effects when tested on lipopolysaccharide-activated cells, leading to decreased levels of inflammatory markers .

Neuroprotective Properties

Summary of Findings

| Application | Description | Efficacy/Results |

|---|---|---|

| Pain Management | Reduces pain hypersensitivity in neuropathic models | 45-70% inhibition; effective doses 0.9-1.9 mg/kg |

| Anti-Inflammatory | Inhibits pro-inflammatory cytokines in microglial cells | Downregulation via ROS/JNK/NF-κB pathway |

| Neuroprotection | Potential protective effects against neurodegeneration | Modulation of neuroinflammatory processes |

作用機序

ネオリンは、Nav1.7電圧依存性ナトリウムチャネルを標的とすることでその効果を発揮します。このチャネルは、神経系における痛みのシグナル伝達に不可欠です。 ネオリンはこのチャネルを阻害することで痛みの感覚を軽減し、神経性疼痛の治療薬となる可能性があります . この際に関係する分子経路には、ナトリウムイオン流の調節があり、これはニューロンの興奮性に影響を与えます .

類似化合物:

アコニチン: トリカブト属植物由来の別のジテルペンアルカロイドで、鎮痛作用で知られています.

メサコニン: Aconitum carmichaelii由来の心臓活性成分で、強心作用で使用されます.

ブルラチンB: ネオリンと構造が似ており、神経保護作用の可能性があります.

ネオリンの独自性: ネオリンは、多くの他のジテルペンアルカロイドの一般的な標的ではないNav1.7ナトリウムチャネルを特異的に阻害する点で独特です。 この特異性により、疼痛管理療法の研究に特に価値があります .

結論として、ネオリンは、様々な科学分野や医療分野で大きな可能性を秘めた汎用性の高い化合物です。その独特の性質と特定の作用機序は、継続的な研究のための貴重な対象となっています。

類似化合物との比較

Aconitine: Another diterpene alkaloid from the Aconitum plant, known for its analgesic properties.

Mesaconine: A cardioactive component from Aconitum carmichaelii, used for its cardiotonic effects.

Bullatine B: Similar in structure to neoline, with potential neuroprotective properties.

Uniqueness of Neoline: Neoline is unique due to its specific inhibition of the Nav1.7 sodium channel, which is not a common target for many other diterpene alkaloids. This specificity makes it particularly valuable for research into pain management therapies .

生物活性

Bullatine B, a compound derived from certain plant species, has garnered attention for its potential biological activities. This article provides an overview of the biological activity of this compound, including its mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

This compound is a complex organic molecule characterized by its unique functional groups that contribute to its biological activity. The structure influences its interactions with biological targets, which are crucial for understanding its pharmacological potential.

The biological activity of this compound can be attributed to several mechanisms:

- Antioxidant Activity : this compound has demonstrated significant antioxidant properties, which help in neutralizing free radicals and reducing oxidative stress in cells. This is particularly relevant in the context of diseases associated with oxidative damage.

- Anti-inflammatory Effects : Research indicates that this compound may inhibit inflammatory pathways, potentially through the modulation of reactive oxygen species (ROS) and Jun N-terminal kinase (JNK) signaling pathways. This suggests a role in treating conditions characterized by chronic inflammation.

- Cytotoxicity Against Cancer Cells : Preliminary studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines, indicating its potential as an anticancer agent. The compound's ability to induce apoptosis in tumor cells is a focal point for further research.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Case Studies

- Study on Anti-inflammatory Activity : A study investigating the anti-inflammatory effects of this compound revealed that it significantly reduced inflammation markers in vitro and in vivo models. The mechanism was linked to the inhibition of the ROS/JNK pathway, suggesting a therapeutic potential in inflammatory diseases.

- Cytotoxic Effects on Cancer Cells : In another study, this compound was tested against various cancer cell lines, demonstrating notable cytotoxicity. The compound induced apoptosis at concentrations that were not toxic to normal cells, highlighting its selective action against cancerous tissues.

- Antioxidant Capacity Assessment : The antioxidant capacity of this compound was evaluated using various assays, showing effective scavenging activity against different radicals. This property may contribute to its protective effects in oxidative stress-related conditions.

特性

分子式 |

C24H39NO6 |

|---|---|

分子量 |

437.6 g/mol |

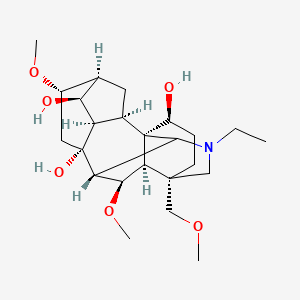

IUPAC名 |

(1S,2R,3R,4S,5S,6S,8R,9R,13S,16S,17R,18R)-11-ethyl-6,18-dimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,8,16-triol |

InChI |

InChI=1S/C24H39NO6/c1-5-25-10-22(11-29-2)7-6-15(26)24-13-8-12-14(30-3)9-23(28,16(13)18(12)27)17(21(24)25)19(31-4)20(22)24/h12-21,26-28H,5-11H2,1-4H3/t12-,13-,14+,15+,16-,17+,18+,19+,20-,21?,22+,23-,24+/m1/s1 |

InChIキー |

XRARAKHBJHWUHW-QVUBZLTISA-N |

SMILES |

CCN1CC2(CCC(C34C2C(C(C31)C5(CC(C6CC4C5C6O)OC)O)OC)O)COC |

異性体SMILES |

CCN1C[C@@]2(CC[C@@H]([C@@]34[C@@H]2[C@H]([C@@H](C31)[C@]5(C[C@@H]([C@H]6C[C@@H]4[C@@H]5[C@H]6O)OC)O)OC)O)COC |

正規SMILES |

CCN1CC2(CCC(C34C2C(C(C31)C5(CC(C6CC4C5C6O)OC)O)OC)O)COC |

同義語 |

neoline |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。